A Technical Guide to 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid: Structure, Synthesis, and Scientific Context
A Technical Guide to 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid: Structure, Synthesis, and Scientific Context
Executive Summary: This document provides a detailed technical overview of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The 1,2,4-oxadiazole core is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and refine pharmacokinetic profiles.[1] This guide elucidates the molecule's chemical structure, its canonical identifiers including the SMILES string, its computed physicochemical properties, and a detailed, field-proven methodology for its synthesis. The narrative emphasizes the mechanistic rationale behind the synthetic choices, grounding the protocol in established chemical principles.
The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery programs stems from its remarkable chemical and metabolic stability.[2] Unlike esters or amides, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes, making it an attractive replacement to improve the in-vivo performance of a drug candidate.[1] Compounds incorporating this scaffold have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4]
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid incorporates three key structural motifs:
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The 1,2,4-Oxadiazole Core: Provides a rigid, stable, and polar scaffold.
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A Cyclobutyl Group: This substituent at the C5 position can influence lipophilicity and steric interactions within protein binding pockets, potentially enhancing potency and selectivity.
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A Carboxylic Acid Group: A critical functional group at the C3 position that can act as a hydrogen bond donor and acceptor, often serving as a key anchoring point to biological targets.[3]
This combination of features makes the title compound a valuable building block for the synthesis of more complex molecules in drug discovery pipelines.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is fundamental to its application.
Chemical Structure and Identifiers
The definitive structure of the compound is a cyclobutyl group attached to the 5th position and a carboxylic acid at the 3rd position of a 1,2,4-oxadiazole ring.
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Chemical Name: 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid
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CAS Number: 1339481-99-0[5]
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SMILES (Simplified Molecular Input Line Entry System): O=C(C1=NOC(C2CCC2)=N1)O[5]
Tabulated Physicochemical Data
The following table summarizes key computed properties for the molecule, providing insights into its potential behavior in biological systems.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | ChemScene[5] |
| Molecular Weight | 168.15 g/mol | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 76.22 Ų | ChemScene[5] |
| LogP (Octanol-Water Partition Coeff.) | 1.0353 | ChemScene[5] |
| Hydrogen Bond Donors | 1 | ChemScene[5] |
| Hydrogen Bond Acceptors | 4 | ChemScene[5] |
| Rotatable Bond Count | 2 | ChemScene[5] |
Synthesis and Mechanistic Considerations
The [4+1] Heterocyclization Approach
The most robust and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid or its derivative.[6] This is considered a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one carbon atom is contributed by the carboxylic acid derivative.
The key to this synthesis is the in-situ formation of an O-acylamidoxime intermediate. This intermediate is often not isolated but is directly converted to the target oxadiazole by thermal or microwave-assisted cyclodehydration, which proceeds via an intramolecular condensation with the elimination of water.[1][6] The choice of activating agent for the carboxylic acid is critical for achieving high yields and purity. Agents like 1,1'-Carbonyldiimidazole (CDI) are particularly effective as they facilitate both the initial acylation and the subsequent cyclization in a one-pot procedure.[1]
Caption: General workflow for the [4+1] synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible, one-pot synthesis of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid based on established methodologies. The synthesis would logically proceed from cyclobutanecarboxamidoxime and an oxalic acid derivative, followed by selective hydrolysis.
Materials:
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Cyclobutanecarboxamidoxime
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Ethyl oxalyl chloride
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1,1'-Carbonyldiimidazole (CDI)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Amidoxime Preparation (Precursor Step): Cyclobutanecarboxamidoxime is prepared from cyclobutanecarbonitrile and hydroxylamine hydrochloride in the presence of a base like sodium carbonate, typically by refluxing in an alcoholic solvent. This is a standard procedure and is a prerequisite for the main synthesis.
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Formation of the Oxadiazole Ester: a. To a stirred solution of cyclobutanecarboxamidoxime (1.0 eq) in anhydrous DMF (approx. 0.5 M), add CDI (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). b. Stir the resulting mixture for 1 hour at room temperature. This step forms an activated intermediate. c. Add ethyl glyoxylate (or a related oxalic acid monoester derivative, 1.0 eq) to the reaction mixture. d. Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The heating drives the cyclodehydration of the in-situ formed O-acylamidoxime intermediate. e. After completion, cool the reaction to room temperature and pour it into ice-water. f. Extract the aqueous mixture with ethyl acetate (3x volumes). g. Combine the organic layers, wash with water, then brine, and dry over anhydrous MgSO₄. h. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate. i. Purify the crude ester by flash column chromatography on silica gel.
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Hydrolysis to the Carboxylic Acid: a. Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. b. Add lithium hydroxide (LiOH, approx. 2-3 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material. c. Quench the reaction by acidifying to pH ~2-3 with dilute HCl (e.g., 1 M). d. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid.
Visualization of Chemical Structure
Caption: 2D representation of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid.
References
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PubChem. 1-({4-[5-(4-Cyclobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid. Available at: [Link]
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Neda, I., et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Available at: [Link]
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Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Pace, A., et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
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